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Influenza Matrix Protein (61-72) -

Influenza Matrix Protein (61-72)

Catalog Number: EVT-14057767
CAS Number:
Molecular Formula: C63H97N15O18
Molecular Weight: 1352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Influenza Matrix Protein (61-72) refers to a specific region of the matrix protein M1 of the influenza virus, which is crucial for the virus's structural integrity and functionality. The M1 protein is a highly conserved structural protein that plays multiple roles in the influenza virus life cycle, including viral assembly, budding, and interaction with other viral components.

Source

The M1 protein is encoded by the M gene of the influenza virus, which also produces the M2 ion channel protein through alternative splicing. This gene is part of the virus's eight segments of negative-sense single-stranded RNA. The M1 protein is expressed in infected cells and is involved in forming a matrix beneath the viral lipid bilayer, contributing to virion stability and shape.

Classification

Influenza viruses are classified into types A, B, C, and D. The M1 protein is primarily associated with type A and B influenza viruses. Within type A, various subtypes exist based on surface proteins hemagglutinin and neuraminidase.

Synthesis Analysis

Methods

The synthesis of Influenza Matrix Protein (61-72) occurs during the viral infection process when host cell machinery translates viral mRNA into proteins. The production of M1 involves several steps:

  1. Transcription: The viral RNA-dependent RNA polymerase transcribes the negative-sense RNA into positive-sense mRNA.
  2. Translation: Host ribosomes translate the mRNA into the M1 protein.
  3. Post-Translational Modifications: The newly synthesized M1 undergoes modifications that may include phosphorylation or glycosylation.

Technical Details

Research utilizing techniques like metabolic pulse labeling and quantitative proteomics has revealed that different strains of influenza can exhibit variability in M1 production efficiency due to factors such as alternative splicing of mRNA .

Molecular Structure Analysis

Structure

The molecular structure of Influenza Matrix Protein (61-72) consists of a sequence of amino acids that forms a compact and stable conformation essential for its function. The full-length M1 protein is approximately 252 amino acids long, with specific regions critical for oligomerization and interaction with other viral components.

Data

Chemical Reactions Analysis

Reactions

Influenza Matrix Protein (61-72) participates in several biochemical reactions critical for viral replication:

  • Oligomerization: M1 proteins self-assemble into higher-order structures essential for forming the viral matrix.
  • Interactions with Viral Components: M1 interacts with viral ribonucleoproteins (vRNPs) and other proteins such as hemagglutinin and neuraminidase during virion assembly.

Technical Details

The interactions between M1 and other proteins are mediated through specific binding domains within the protein structure, which have been characterized through mutational analysis and structural biology techniques .

Mechanism of Action

Process

The mechanism by which Influenza Matrix Protein (61-72) functions involves several key processes:

  1. Viral Assembly: M1 recruits other viral proteins to the site of budding at the plasma membrane.
  2. Virion Stability: By forming a matrix under the lipid bilayer, M1 stabilizes the virion structure.
  3. Release of Viral Ribonucleoproteins: During entry into host cells, changes in pH trigger conformational changes in M2 that facilitate the release of vRNPs from M1 .

Data

Studies have shown that mutations in critical regions of M1 can significantly affect its ability to support viral assembly and stability, highlighting its essential role in the influenza life cycle .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within physiological pH ranges.

Chemical Properties

M1 exhibits characteristics typical of structural proteins, including:

  • Hydrophobicity: Essential for membrane association.
  • Oligomerization Capability: Facilitates self-assembly into higher-order structures.

Relevant data suggest that alterations in these properties can impact viral fitness and pathogenicity .

Applications

Scientific Uses

Influenza Matrix Protein (61-72) has significant implications in virology research:

  • Vaccine Development: Understanding its structure and function aids in designing effective vaccines against influenza viruses.
  • Therapeutic Targets: Targeting interactions involving M1 could lead to novel antiviral strategies.
  • Diagnostic Tools: Antibodies against specific regions of M1 can be used in diagnostic assays to detect influenza infections.

Research continues to explore these applications, particularly in light of emerging strains and pandemic threats associated with influenza viruses .

Introduction to Influenza Matrix Protein (61-72) in Viral Pathogenesis

Biological Significance of the M1 Matrix Protein in Influenza A Virus

The matrix protein 1 (M1) is a structurally conserved component of influenza A viruses (IAV), serving as the primary scaffolding element within virions. Constituting ~30-40% of total viral protein content, M1 forms a monomeric layer beneath the viral lipid envelope, mediating critical interactions between ribonucleoprotein (RNP) complexes and envelope glycoproteins (HA, NA, M2) [1] [3]. Its multifunctional role encompasses:

  • Viral morphogenesis: M1 orchestrates virion assembly through oligomerization at the plasma membrane, facilitating the curvature necessary for budding [4] [7].
  • Genome packaging: M1 binds viral RNPs via its C-terminal domain and coordinates the "1+7" arrangement of genomic segments during particle assembly [4] [12].
  • Infectivity regulation: During viral entry, acidification-triggered M1 dissociation from RNPs enables nuclear import of viral genetic material, while its reassembly is essential for particle maturation [1] [8].

M1’s evolutionary conservation (>95% amino acid identity across human IAV strains) underscores its functional constraints, as mutations frequently impair viral fitness [5] [9].

Table 1: Key Functions of Influenza A M1 Protein

FunctionMolecular MechanismBiological Consequence
Virion AssemblyOligomerization at plasma membrane; interaction with M2-CTFacilitates budding and particle release
RNP PackagingBinding to NP and vRNA via N- and C-terminal domainsEnsures incorporation of genomic segments
Nuclear Export RegulationFormation of M1-NEP complexes with CRM1Mediates vRNP nuclear trafficking
Membrane Fusion ModulationpH-dependent conformational changes in endosomesControls RNP uncoating during viral entry

Structural and Functional Context of the 61-72 Peptide within M1

The M1(61-72) peptide resides within the N-terminal domain (residues 1-164), a region characterized by antiparallel β-sheets and amphipathic helices resolved crystallographically [1] [8]. This segment exhibits three critical structural features:

  • Basic Loop Architecture (aa 61-72): Forms a solvent-exposed loop stabilized by salt bridges (e.g., R76-E59). This motif mediates electrostatic interactions with negatively charged phospholipids (e.g., phosphatidylserine) in the viral envelope [8] [10].
  • Oligomerization Interface: Residues K62 and E65 participate in inter-monomer ionic bonds, driving M1-M1 multimerization essential for lattice formation [8] [14]. Mutational studies confirm that alanine substitutions at these sites disrupt virion integrity [5].
  • Helix-4 Proximity (aa 86-105): The 61-72 loop spatially orients Helix-4, a domain critical for RNP binding. Disruption of this region impairs vRNA packaging efficiency by >70% [2] [4].

Biophysical analyses (SAXS, AFM) reveal that M1(61-72) maintains structural rigidity across pH 4.0–6.8, unlike the flexible C-terminal domain. This stability enables consistent membrane interactions during viral transit through acidic compartments [8].

Table 2: Structural Features of the M1(61-72) Peptide

Structural AttributeKey ResiduesFunctional Role
Electrostatic LoopK62, R64, K68, R72Phospholipid binding; membrane association
Oligomerization SiteK62, E65, R70Ionic network formation for M1-M1 interactions
Zinc Finger Adjacency*C-terminal domain (H152)Coordination of structural stability
pH-Insensitive MotifEntire 61-72 sequenceMaintains conformation during endosomal acidification

Note: Zinc finger motif (H148, H152, C156, C160) is C-terminal to the peptide but functionally linked to M1 stability [2].

Role of Conserved Epitopes in Viral Evolution and Host Adaptation

The M1(61-72) peptide represents a universal CD8+ T-cell epitope presented by HLA-A0201 and HLA-B2705 alleles. Its sequence (GILGFVFTLTV) demonstrates <0.2% variability among circulating human IAV strains, making it a focal point for cross-reactive immunity [6] [9]. This conservation arises from dual evolutionary constraints:

  • Functional Immutability: Deep mutational scanning identifies positions 62 (K/E) and 65 (E) as intolerant to substitution (fitness cost >50%), as mutations disrupt M1-M1 or M1-M2 interactions essential for budding [5] [10].
  • Immune Escape Limitation: Unlike hypervariable HA/NA epitopes, M1(61-72) cannot readily acquire escape mutations without compromising viral replication. This allows it to serve as a immune vulnerability target:
  • 65% of humans exhibit M1(61-72)-specific T-cell responses post-infection [6].
  • Cross-protection studies show T-cells targeting this epitope reduce pulmonary viral loads by 2–3 logs in heterosubtypic challenges (e.g., H1N1 vs. H5N1) [6].

In zoonotic adaptation, M1(61-72)’s conservation facilitates host-switching: Avian and mammalian IAV strains share identical sequences, enabling pre-existing T-cell immunity to mitigate disease severity during pandemics [3] [9].

Table 3: Evolutionary Dynamics of M1(61-72) vs. Surface Proteins

ParameterM1(61-72) EpitopeHA/NA Proteins
Mutation Rate0.8 × 10⁻³ substitutions/site/year5–7 × 10⁻³ substitutions/site/year
Immune PressureCD8+ T-cell mediatedAntibody-mediated
Functional ConstraintHigh (oligomerization/lipid binding)Moderate (receptor binding)
Cross-Reactivity90% across human/avian strains<20% across subtypes

Properties

Product Name

Influenza Matrix Protein (61-72)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid

Molecular Formula

C63H97N15O18

Molecular Weight

1352.5 g/mol

InChI

InChI=1S/C63H97N15O18/c1-32(2)27-41(71-59(92)50(35(7)80)76-55(88)43(29-38-19-13-10-14-20-38)72-58(91)48(33(3)4)74-54(87)42(68-46(82)30-64)28-37-17-11-9-12-18-37)53(86)77-51(36(8)81)60(93)75-49(34(5)6)61(94)78-26-16-22-45(78)57(90)73-44(31-79)56(89)69-39(23-24-47(83)84)52(85)70-40(62(95)96)21-15-25-67-63(65)66/h9-14,17-20,32-36,39-45,48-51,79-81H,15-16,21-31,64H2,1-8H3,(H,68,82)(H,69,89)(H,70,85)(H,71,92)(H,72,91)(H,73,90)(H,74,87)(H,75,93)(H,76,88)(H,77,86)(H,83,84)(H,95,96)(H4,65,66,67)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,48+,49+,50+,51+/m1/s1

InChI Key

GIVVBUTWDBWZQY-JKAUZBFUSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)O

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